2-chloro-N-(3-nitrophenyl)pyridine-4-carboxamide
CAS No.: 263400-90-4
Cat. No.: VC16262657
Molecular Formula: C12H8ClN3O3
Molecular Weight: 277.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 263400-90-4 |
---|---|
Molecular Formula | C12H8ClN3O3 |
Molecular Weight | 277.66 g/mol |
IUPAC Name | 2-chloro-N-(3-nitrophenyl)pyridine-4-carboxamide |
Standard InChI | InChI=1S/C12H8ClN3O3/c13-11-6-8(4-5-14-11)12(17)15-9-2-1-3-10(7-9)16(18)19/h1-7H,(H,15,17) |
Standard InChI Key | RVVKEFXKLPBYAD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC=C2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a pyridine ring substituted at the 2-position with chlorine and at the 4-position with a carboxamide group (–CONH–) connected to a 3-nitrophenyl ring. The SMILES notation accurately represents its connectivity . The nitro group at the phenyl ring’s meta position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 277.66 g/mol | |
Density | 1.498 g/cm³ | |
Boiling Point | 359.9°C at 760 mmHg | |
LogP (Partition Coefficient) | 3.80 |
The relatively high LogP value suggests moderate lipophilicity, which may enhance membrane permeability in biological systems .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves amidation reactions between pyridine-4-carbonyl chloride derivatives and 3-nitroaniline. For example, 2-chloropyridine-4-carbonyl chloride can react with 3-nitroaniline in the presence of a base like triethylamine to yield the target compound . Alternative methods include using coupling agents such as HATU or EDC/HOBt for milder conditions.
Table 2: Comparative Synthetic Approaches
Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Acid Chloride + Amine | Triethylamine, DCM | 78 | 95 |
Carbodiimide Coupling | EDC, HOBt, DMF | 85 | 98 |
The carbodiimide method offers higher yields and purity, making it preferable for laboratory-scale synthesis.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectra of the compound show characteristic peaks:
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: 3320 cm⁻¹ (amide stretch)
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: 1675 cm⁻¹ (carboxamide carbonyl)
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: 1530 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric stretches) .
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d6):
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¹³C NMR:
Biological Activity and Applications
Antimicrobial Properties
Pyridinecarboxamides with nitroaryl substituents demonstrate broad-spectrum antimicrobial activity. For instance, analogues showed MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli.
Computational and Quantum Chemical Insights
Fukui Function Analysis
Density functional theory (DFT) studies on similar compounds reveal nucleophilic attack susceptibility at the pyridine’s nitrogen and electrophilic regions near the nitro group . The HOMO-LUMO energy gap () indicates moderate reactivity .
Molecular Docking
Docking simulations with neuraminidase (PDB: 3CL0) suggest hydrogen bonding between the carboxamide oxygen and Arg152, while the nitro group interacts with Tyr347 via π-π stacking .
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